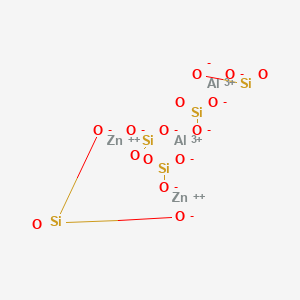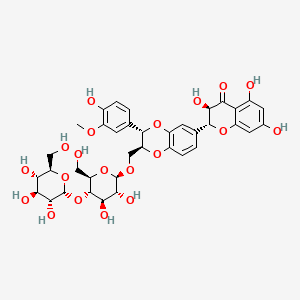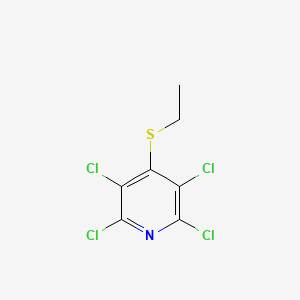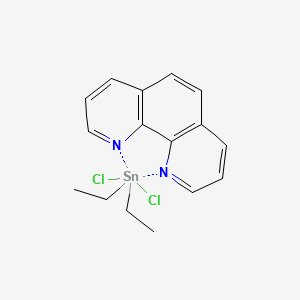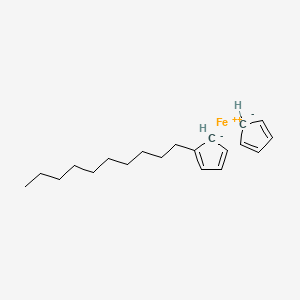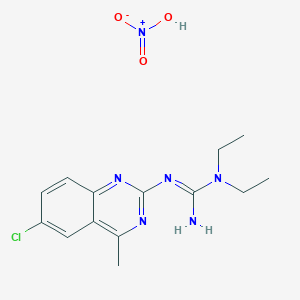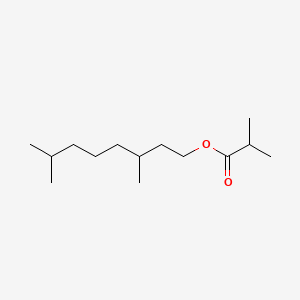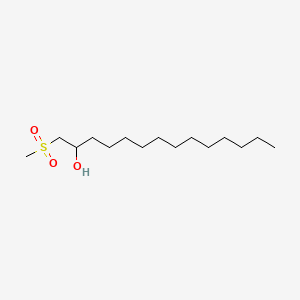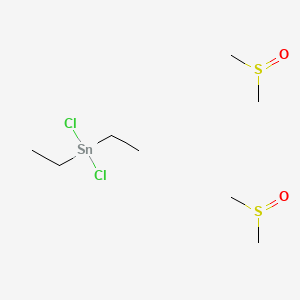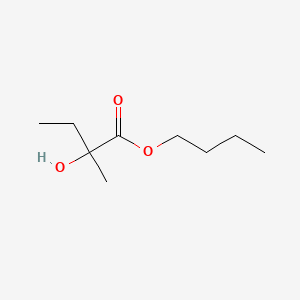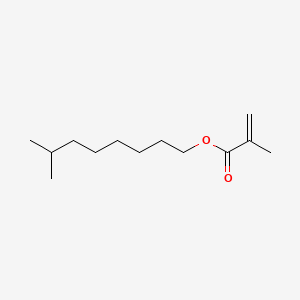
Isononyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl methacrylate is an organic compound with the molecular formula C13H24O2. It is a methacrylate ester derived from methacrylic acid and isononyl alcohol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their excellent properties such as flexibility, durability, and resistance to environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isononyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and isononyl alcohol are fed into a reactor. The reaction is catalyzed by a strong acid, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Isononyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate group reacts with other monomers to form polymers. This reaction is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, ethyl acetate.
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere to prevent unwanted side reactions.
Major Products: The primary products of these reactions are polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .
Aplicaciones Científicas De Investigación
Isononyl methacrylate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The primary mechanism of action of isononyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is facilitated by initiators that generate free radicals under specific conditions .
Molecular Targets and Pathways: The molecular target of this compound is the methacrylate group, which undergoes polymerization. The pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
Comparación Con Compuestos Similares
- Isobornyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Comparison: Isononyl methacrylate is unique due to its longer alkyl chain compared to other methacrylate esters. This gives it distinct properties such as increased flexibility and lower glass transition temperature. Additionally, its polymers exhibit enhanced resistance to environmental factors, making it suitable for applications requiring durability .
Propiedades
Número CAS |
85005-57-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
7-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3 |
Clave InChI |
XFZOHDFQOOTHRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



